molecular formula C14H26NO14P B1263135 1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate

1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate

Cat. No. B1263135
M. Wt: 463.33 g/mol
InChI Key: CHTTVMDQGBOCME-DNSWDBFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate is a 1D-myo-inositol monophosphate derivative having the phosphate group at the 3-position and an N-acetyl alpha-D-glucosaminyl residue attached at the 1-position. It is a 2-deoxy-alpha-D-glucoside and a myo-inositol monophosphate derivative. It derives from a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate(2-).

Scientific Research Applications

Glycosyl-Phosphatidylinositol (GPI) Biosynthesis

1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate plays a role in the biosynthesis of GPI membrane anchors. Research demonstrates the synthesis of compounds related to this process, providing insights into the early and intermediate steps of GPI biosynthesis (Cottaz, Brimacombe, & Ferguson, 1993).

Mycothiol Biosynthesis

This compound is significant in the biosynthesis of mycothiol, a major thiol in mycobacteria crucial for Mycobacterium tuberculosis growth. Studies have elucidated the biochemical pathway, indicating the compound's role in producing mycothiol and its precursors (Newton, Ta, Bzymek, & Fahey, 2006).

Enzyme Inhibition Studies

1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate analogues have been synthesized to study the inhibition of enzymes in GPI biosynthesis. These studies help understand the molecular mechanisms of diseases caused by parasites and provide a basis for developing therapeutic agents (Crossman, Urbaniak, & Ferguson, 2008).

Structural Analysis and Synthesis

Research into the synthesis and structural analysis of derivatives of this compound offers insights into substrate specificity and reaction mechanisms in biosynthetic pathways. These studies contribute to a better understanding of biochemical processes and potential therapeutic targets (Nicholas, Eckman, Kováč, Otero-Quintero, & Bewley, 2003).

properties

Product Name

1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate

Molecular Formula

C14H26NO14P

Molecular Weight

463.33 g/mol

IUPAC Name

[(1R,2S,3S,4R,5R,6S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C14H26NO14P/c1-3(17)15-5-7(19)6(18)4(2-16)27-14(5)28-12-9(21)8(20)10(22)13(11(12)23)29-30(24,25)26/h4-14,16,18-23H,2H2,1H3,(H,15,17)(H2,24,25,26)/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13-,14-/m1/s1

InChI Key

CHTTVMDQGBOCME-DNSWDBFXSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@H]2O)OP(=O)(O)O)O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)OP(=O)(O)O)O)O)O)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate
Reactant of Route 2
1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate
Reactant of Route 3
1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate
Reactant of Route 4
1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate
Reactant of Route 5
1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate
Reactant of Route 6
1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside 3-phosphate

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